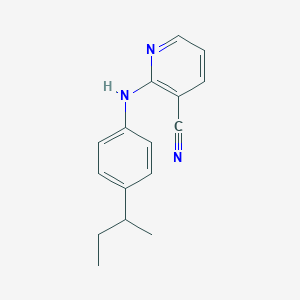

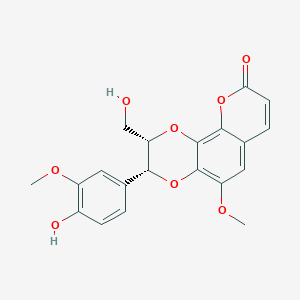

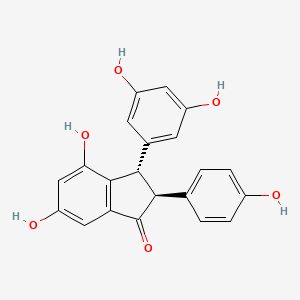

![molecular formula C10H16O B1252220 (1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1252220.png)

(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one, also known as Camphor, is a bicyclic monoterpene ketone. It is a white crystalline substance with a strong, aromatic odor. This compound is naturally found in the wood of the camphor laurel (Cinnamomum camphora), a large evergreen tree native to Asia. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and flavorings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Camphor can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol. This process typically uses oxidizing agents such as chromic acid or sodium hypochlorite under controlled conditions to yield camphor.

Another method involves the Wagner-Meerwein rearrangement of α-pinene, which is derived from turpentine oil. This reaction is catalyzed by acids such as sulfuric acid or phosphoric acid, leading to the formation of camphene, which is subsequently oxidized to camphor.

Industrial Production Methods

In industrial settings, camphor is often produced through the steam distillation of camphor laurel wood. The crude camphor obtained is then purified through sublimation, where it is heated to a temperature at which it transitions directly from a solid to a gas, leaving impurities behind. The vapor is then condensed to obtain pure camphor crystals.

Analyse Des Réactions Chimiques

Types of Reactions

Camphor undergoes various chemical reactions, including:

Oxidation: Camphor can be further oxidized to camphoric acid using strong oxidizing agents like nitric acid.

Reduction: It can be reduced to borneol or isoborneol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Camphor can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule.

Common Reagents and Conditions

Oxidation: Nitric acid, chromic acid, sodium hypochlorite.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Chlorine, bromine, in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation: Camphoric acid.

Reduction: Borneol, isoborneol.

Substitution: Halogenated camphor derivatives.

Applications De Recherche Scientifique

Camphor has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis and as a standard in polarimetry.

Biology: Studied for its antimicrobial and insecticidal properties.

Medicine: Used in topical analgesics, decongestants, and anti-inflammatory formulations.

Industry: Employed in the production of celluloid, a type of plastic, and as a plasticizer for nitrocellulose.

Mécanisme D'action

Camphor exerts its effects through several mechanisms:

Molecular Targets: It interacts with ion channels such as TRPV1 and TRPA1, which are involved in pain and temperature sensation.

Pathways Involved: Camphor activates these ion channels, leading to a cooling sensation and analgesic effects. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Camphor is unique among similar compounds due to its distinct bicyclic structure and aromatic odor. Similar compounds include:

Borneol: A precursor to camphor with similar medicinal properties.

Isoborneol: Another isomer of borneol, used in similar applications.

Menthol: Shares the cooling sensation property but has a different structure and is derived from peppermint oil.

Camphor’s unique combination of properties makes it a valuable compound in various fields, from traditional medicine to modern industrial applications.

Propriétés

Formule moléculaire |

C10H16O |

|---|---|

Poids moléculaire |

152.23 g/mol |

Nom IUPAC |

(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |

Clé InChI |

MQPHVIPKLRXGDJ-XLPZGREQSA-N |

SMILES |

CC1C2CC(C2(C)C)CC1=O |

SMILES isomérique |

C[C@H]1[C@H]2C[C@@H](C2(C)C)CC1=O |

SMILES canonique |

CC1C2CC(C2(C)C)CC1=O |

Synonymes |

pinocamphone pinocamphone, (1alpha,2beta,5alpha)-isomer pinocamphone, (1S-(1alpha,2beta,5alpha))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

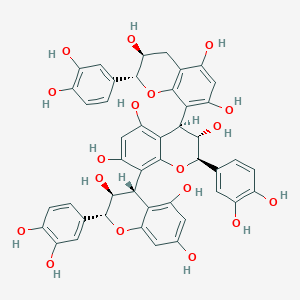

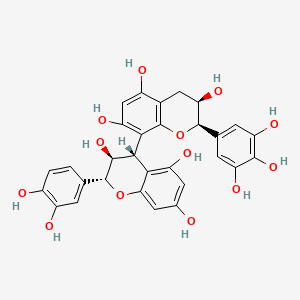

![3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)

![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)